molecular formula C16H21NO5 B11797409 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid

Cat. No.: B11797409
M. Wt: 307.34 g/mol
InChI Key: GCTKPOWBNUTUGR-UHFFFAOYSA-N
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Description

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid is a compound that features a piperidine ring, a benzyloxycarbonyl group, and a methoxyacetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the methoxyacetic acid moiety. One common method involves the reaction of piperidine with benzyl chloroformate to form the benzyloxycarbonyl-protected piperidine. This intermediate is then reacted with methoxyacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The benzyloxycarbonyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid: Similar structure but with a methylthio group instead of a methoxy group.

    2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid: Lacks the methoxy group, making it less polar.

Uniqueness

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid is unique due to the presence of both the methoxyacetic acid moiety and the benzyloxycarbonyl-protected piperidine ring. This combination of functional groups provides distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-methoxy-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid

InChI

InChI=1S/C16H21NO5/c1-21-14(15(18)19)13-9-5-6-10-17(13)16(20)22-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,19)

InChI Key

GCTKPOWBNUTUGR-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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